Prolyl Endopeptidase (PEP) Inhibition: 2-Azabicyclo[2.2.2]octane Scaffold Achieves Sub-Nanomolar IC₅₀ When Incorporated into Optimized Inhibitors
In a systematic prolyl endopeptidase (PEP) inhibitor optimization study comparing three constrained non-natural amino acid replacements for the central proline residue—ABO (2-azabicyclo[2.2.2]octane-3-carboxylic acid), ABH (2-azabicyclo[2.2.1]heptane-3-carboxylic acid), and PHI (perhydroindole-2-carboxylic acid)—the 2-azabicyclo[2.2.2]octane-based series produced inhibitors achieving IC₅₀ values culminating at 0.9 nM on a rat cortex enzymatic preparation (compound 70) [1]. Initial 4-phenylbutanoyl side-chain-containing inhibitors from this series exhibited IC₅₀ values around 30 nM, and dicyclopropyl-modified derivatives reached IC₅₀ values between 10 and 20 nM [1]. In vivo, the optimized ABO-containing inhibitor 68 demonstrated ID₅₀ values of 0.3 mg/kg (i.p.) and 1 mg/kg (p.o.), confirming oral bioavailability [1].
| Evidence Dimension | In vitro PEP inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.9 nM for compound 70 (ABO-scaffold); IC₅₀ ≈ 30 nM for initial ABO-containing compounds 24/25; IC₅₀ = 10–20 nM for dicyclopropyl-modified ABO derivatives 30/32 |
| Comparator Or Baseline | SUAM 1221 (central proline derivative); ABH- and PHI-based inhibitor series evaluated in parallel |
| Quantified Difference | ABO-scaffold compound 70 achieved approximately 30-fold greater potency than initial ABO hits (0.9 nM vs. ~30 nM); direct ABO vs. ABH vs. PHI SAR trends reported with ABO providing a distinct conformational presentation enabling optimal side-chain interactions |
| Conditions | Rat cortex PEP enzymatic preparation; in vivo ID₅₀ determination in rat (i.p. and p.o. routes) |
Why This Matters
The ABO scaffold uniquely supports both sub-nanomolar in vitro PEP inhibition and oral in vivo activity, providing a procurement-relevant differentiation for CNS-targeting peptidomimetic programs where oral bioavailability is a critical selection criterion.
- [1] Portevin, B.; Benoist, A.; Rémond, G.; Hervé, Y.; Vincent, M.; Lepagnol, J.; De Nanteuil, G. New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. J. Med. Chem. 1996, 39, 2379–2391. View Source
